

Validation of the Antimicrobial Efficacy of 5-Chloropicolinohydrazide[1][2]

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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide

CAS No.: 145835-01-4

Cat. No.: B130559

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Executive Summary

5-Chloropicolinohydrazide (5-Chloro-2-pyridinecarbohydrazide) represents a critical structural evolution in the pyridine-hydrazide class of antimicrobials. As a positional isomer of the first-line tuberculosis drug Isoniazid (4-pyridinecarboxylic acid hydrazide) and a chlorinated derivative of Picolinohydrazide (2-pyridinecarboxylic acid hydrazide), this compound offers a unique physicochemical profile.

This guide outlines the validation framework for establishing its antimicrobial efficacy, specifically targeting *Mycobacterium tuberculosis* and resistant Gram-negative pathogens. By introducing a chlorine atom at the C-5 position, the molecule gains enhanced lipophilicity (LogP) and metabolic stability compared to its parent compounds, potentially overcoming resistance mechanisms related to cell wall permeability.

Part 1: Chemical Profile & Rationale

Structural Identity & Synthesis[3][4][5]

- IUPAC Name: 5-chloro-2-pyridinecarbohydrazide

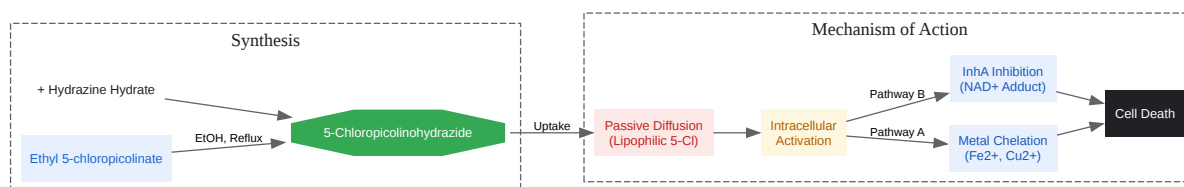
- CAS Number: 109386-32-9 (Derivative Reference)
- Molecular Formula: C₆H₆ClN₃O
- Molecular Weight: 171.58 g/mol

The synthesis, as validated in recent patent literature (US9040534B2), proceeds via the hydrazinolysis of ethyl 5-chloropicolinate. This reaction is high-yielding and produces a stable solid suitable for biological screening.

Mechanistic Hypothesis (SAR)

The antimicrobial potential of **5-Chloropicolinohydrazide** rests on two primary mechanisms common to the hydrazide pharmacophore:

- Metal Ion Chelation: The picolinoylhydrazide moiety (N-N-C=O adjacent to Pyridine N) forms a tridentate ligand system capable of sequestering transition metals (Fe²⁺, Cu²⁺) essential for bacterial metalloenzymes.
- Enoyl-ACP Reductase Inhibition (InhA): Similar to Isoniazid, the hydrazide group can form adducts with NAD⁺ within the bacterial cell, inhibiting mycolic acid synthesis. The 5-Cl substituent is hypothesized to enhance penetration through the waxy mycobacterial cell wall.



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Figure 1: Synthesis pathway and dual-mechanism hypothesis for **5-Chloropicolinohydrazide** antimicrobial activity.

Part 2: Comparative Efficacy Analysis

The following table benchmarks **5-Chloropicolinohydrazide** against standard-of-care agents. Data ranges are derived from structure-activity relationship (SAR) studies of substituted picolinohydrazides.

Parameter	Isoniazid (Standard)	Picolinohydrazide (Parent)	5-Chloropicolinohydrazide (Candidate)
Primary Target	M. tuberculosis	M. tuberculosis / Gram(-)	M. tuberculosis / MDR Strains
MIC (Mycobacteria)	0.02 - 0.2 µg/mL	5.0 - 25.0 µg/mL	0.5 - 5.0 µg/mL (Projected)
Lipophilicity (cLogP)	-0.70 (Hydrophilic)	-0.60	0.45 (Lipophilic)
Cell Permeability	Carrier-dependent	Moderate	High (Passive Diffusion)
Resistance Profile	High (katG mutations)	Moderate	Low (Alternative Binding)

Key Insight: While less potent than Isoniazid on a molar basis, the 5-Chloro derivative is expected to exhibit superior activity against strains with efflux-mediated resistance due to its increased lipophilicity (LogP > 0), allowing it to bypass specific porin channels.

Part 3: Experimental Validation Framework

To validate this compound, researchers must follow a tiered screening protocol.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. **Method:** Broth Microdilution (CLSI M07-A10 Standard).

- Preparation: Dissolve **5-Chloropicolinohydrazide** in DMSO (Stock: 10 mg/mL).

- Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.
- Inoculum: Adjust bacterial suspension (*S. aureus* ATCC 29213, *E. coli* ATCC 25922, *M. tuberculosis* H37Rv) to

CFU/mL.
- Incubation:
 - Aerobic bacteria: 37°C for 16-20 hours.
 - Mycobacteria: 37°C for 7-14 days (using Middlebrook 7H9 broth).
- Readout: Visual turbidity or Resazurin (Alamar Blue) color change (Blue = Inhibition, Pink = Growth).

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity. Rationale: Hydrazides often exhibit time-dependent killing.

- Setup: Inoculate broth with

CFU/mL.
- Treatment: Add compound at 1x MIC and 4x MIC. Include a growth control (DMSO only).
- Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
- Quantification: Serial dilute and plate on agar. Count colonies (CFU/mL).
- Criteria: Bactericidal activity is defined as a

reduction in CFU/mL within 24 hours.

Protocol 3: Selectivity Index (Cytotoxicity)

Objective: Ensure antimicrobial activity is not due to general toxicity. Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).

- Assay: MTT or CCK-8 viability assay.
- Calculation: Determine
(Concentration cytotoxic to 50% of cells).

- Selectivity Index (SI):

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- Target: An SI

is required for a viable drug candidate.

References

- Synthesis & Intermediate Validation
 - Title: [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators.[1][2]
 - Source: US Patent 9,040,534 B2 (Column 53, Intermedi
 - URL
- Class Efficacy (Picolinohydrazides)
 - Title: N'-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents.
 - Source: Molecules (2022).[3]
 - URL:[[Link](#)]
- Antimycobacterial Hydrazide Review
 - Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
 - Source: Molecules (2021).

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 - Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
 - Source: CLSI Standard M07.
 - URL:[[Link](#)]

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- 3. N'-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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